

Spectroscopic Characterization of Diethyl Phenylmalonate: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **diethyl phenylmalonate**, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals like phenobarbital.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data Summary

The structural elucidation of **diethyl phenylmalonate** is confirmed through the combined application of NMR, IR, and Mass Spectrometry. The quantitative data from these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for **Diethyl Phenylmalonate**



| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|--------|----------------------------|--------------|-------------|----------------------------|
| a | ~1.25 | Triplet | 6H | -OCH₂CH₃ |
| b | ~4.20 | Quartet | 4H | -OCH₂CH₃ |
| С | ~4.55 | Singlet | 1H | Ph-CH-(COOEt) ₂ |
| d | ~7.30-7.45 | Multiplet | 5H | Ar-H |

Predicted in CDCl₃ solvent.

Table 2: 13C NMR Spectral Data for **Diethyl Phenylmalonate**

| Signal | Chemical Shift (δ , ppm) | Assignment |
|--------|----------------------------------|-----------------------------------|
| 1 | ~14.0 | -OCH₂CH₃ |
| 2 | ~58.0 | Ph-CH-(COOEt)2 |
| 3 | ~62.0 | -OCH ₂ CH ₃ |
| 4 | ~128.0 | Aromatic CH |
| 5 | ~128.5 | Aromatic CH |
| 6 | ~129.0 | Aromatic CH |
| 7 | ~135.0 | Aromatic ipso-C |
| 8 | ~167.0 | C=O |

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectral Data for **Diethyl Phenylmalonate**



| Wavenumber (cm ⁻¹) | Intensity | Assignment of Vibration |
|--------------------------------|-------------|--------------------------------------|
| ~3000 | Medium | Aromatic C-H stretch |
| ~2900-2980 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O (Ester) stretch |
| ~1450-1600 | Medium-Weak | Aromatic C=C ring stretch |
| ~1150-1250 | Strong | C-O (Ester) stretch |
| ~690-770 | Strong | Aromatic C-H bend (out-of- plane) |

Data corresponds to a liquid film or CCl₄ solution.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of **diethyl phenylmalonate** is 236.26 g/mol .[4]

Table 4: Mass Spectrometry Data (Electron Ionization) for **Diethyl Phenylmalonate**

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 236 | Low | [M] ⁺ (Molecular Ion) |
| 191 | Moderate | [M - OEt]+ |
| 164 | 49.5 | [M - COOEt + H]+ |
| 118 | 63.8 | [Ph-CH=C=O]+ |
| 107 | 58.8 | [Ph-C≡O] ⁺ |
| 91 | 100 | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 79 | 52.1 | [C ₆ H ₇] ⁺ |

Fragmentation data sourced from PubChem.[4]



Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **diethyl phenylmalonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- NMR spectrometer (e.g., 300 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., CDCl₃)
- Diethyl phenylmalonate sample
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **diethyl phenylmalonate** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS in a clean vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube to a height of about 4-5 cm.
- Instrument Setup: Insert the NMR tube into the spinner, place it in the spectrometer, and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
- ¹H NMR Acquisition: Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay. Acquire the Free Induction Decay (FID).
- ¹³C NMR Acquisition: Switch the spectrometer to the ¹³C frequency. A higher number of scans is typically required due to the lower natural abundance of ¹³C.



 Data Processing: Perform a Fourier transform on the FID. Phase the spectrum and reference the TMS peak to 0 ppm. Integrate the signals and analyze the chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Diethyl phenylmalonate sample
- Volatile solvent (e.g., dichloromethane) for cleaning

Procedure (Thin Film Method):

- Sample Preparation: As **diethyl phenylmalonate** is a liquid at room temperature, place one to two drops of the neat sample onto a clean, dry salt plate.[3][4]
- Assemble Sample Holder: Place a second salt plate on top of the first, creating a thin film of the liquid between them.
- Acquire Spectrum: Place the salt plates in the sample holder of the FTIR spectrometer.
 Acquire a background spectrum and then the sample spectrum, typically over a range of 4000-400 cm⁻¹.
- Cleaning: After analysis, clean the salt plates thoroughly with a dry, volatile solvent and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:



- Mass spectrometer (e.g., with GC-MS capabilities)
- Direct insertion probe or GC column
- Diethyl phenylmalonate sample
- Volatile solvent (e.g., methanol or dichloromethane)

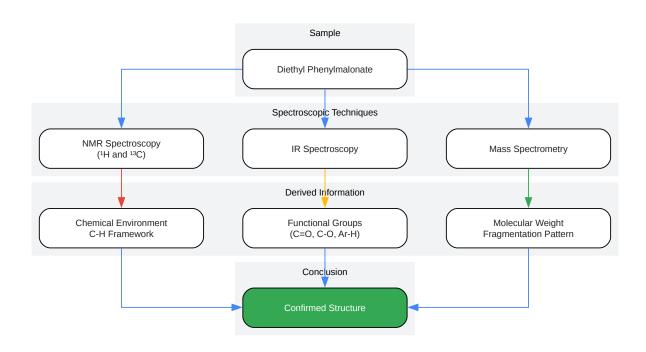
Procedure (Electron Ionization - EI):

- Sample Introduction: Dissolve a small amount of the sample in a volatile solvent. The sample can be introduced into the ion source via a direct insertion probe or, for GC-MS, injected into the gas chromatograph for separation prior to entering the mass spectrometer.
- Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by the mass analyzer.
- Detection: A detector records the abundance of each ion, generating a mass spectrum.
- Data Analysis: Analyze the spectrum to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of information obtained from different spectroscopic techniques for the structural elucidation of **diethyl phenylmalonate**.





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Caption: Relationship between spectroscopic methods and derived structural information.

General Experimental Workflow

This diagram outlines the typical workflow for the spectroscopic characterization of a chemical compound.





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